Technical Documentation Center

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one
  • CAS: 98769-79-0

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

This technical guide provides an in-depth analysis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one , a critical structural analogue and regioisomeric impurity associated with the synthesis of the selective no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one , a critical structural analogue and regioisomeric impurity associated with the synthesis of the selective norepinephrine reuptake inhibitor (NRI) Reboxetine.

Designed for researchers and analytical scientists, this whitepaper deconstructs the compound’s structural dynamics, synthetic origins, and the physicochemical principles required for its isolation and characterization.

Structural Elucidation and Stereochemical Dynamics

Reboxetine is commercially administered as a racemic mixture of its (R,R) and (S,S) enantiomers, featuring a 2-substituted morpholine ring[1]. However, during complex multi-step syntheses, regiocontrol issues can lead to the formation of the 6-substituted morpholin-3-one derivative[2].

The molecular architecture of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one diverges from the active pharmaceutical ingredient (API) in two profound ways:

  • Regioisomerism: The bulky α-(2-ethoxyphenoxy)benzyl moiety is located at the C6 position of the morpholine ring, adjacent to the ether oxygen, rather than the C2 position.

  • Oxidation State (Lactam Core): The presence of a carbonyl group at the C3 position converts the basic secondary amine (N4) of the morpholine ring into a neutral, planar amide (lactam).

The rel-(2R,3R) designation denotes the relative stereochemistry between the chiral center on the morpholine ring (C6) and the adjacent benzylic carbon. Because the lactam core restricts the conformational flexibility of the morpholine ring (forcing it into a half-chair or distorted boat conformation rather than a perfect chair), the spatial projection of the ethoxyphenoxy group is significantly altered, impacting both chromatographic behavior and biological target affinity.

Quantitative Physical and Chemical Properties

The conversion of a basic amine to a neutral lactam fundamentally shifts the molecule's physicochemical profile. The data below summarizes the properties of this impurity compared to the theoretical baseline of the API[2][3].

PropertyValue / DescriptionCausality / Impact
Molecular Formula C₁₉H₂₁NO₄Addition of a carbonyl oxygen and loss of 2 protons relative to Reboxetine (C₁₉H₂₃NO₃).
Molecular Weight 327.38 g/mol Confirmed via mass spectrometry [M+H]⁺ = 328.15 m/z.
Ionization (pKa) ~15 (Amide NH)The lactam nitrogen is non-basic at physiological pH, unlike the API's secondary amine (pKa ~9.7).
Hydrogen Bonding 1 Donor, 4 AcceptorsThe C3 carbonyl acts as a strong H-bond acceptor, increasing polar surface area (PSA).
Lipophilicity (LogP) ~2.8 - 3.1Increased lipophilicity in acidic environments due to the lack of amine protonation.

Synthetic Origin: The Regioselectivity Challenge

The synthesis of Reboxetine often relies on dynamic kinetic resolution (DKR) and asymmetric transfer hydrogenation (ATH) of morpholinone intermediates, or the cyclization of chiral amino-diols[4][5].

The 6-substituted morpholin-3-one impurity primarily arises during epoxide ring-opening or late-stage lactamization steps. When a chiral epoxide intermediate is subjected to nucleophilic attack by an amine precursor, the desired trajectory dictates attack at the less sterically hindered carbon (leading to the 2-substituted core). However, elevated reaction temperatures or catalyst degradation can erode this regiocontrol, allowing anomalous attack at the alternative carbon, yielding the 6-substituted regioisomer.

Synthesis A Chiral Epoxide Intermediate B C3-Attack (Desired Pathway) A->B C C2-Attack (Side Reaction) A->C D 2-Substituted Morpholin-3-one B->D Major Product E 6-Substituted Impurity C->E Minor Regioisomer

Regioselective ring-opening pathways determining morpholinone substitution.

Experimental Protocol: LC-HRMS Isolation and Characterization

To ensure API purity, this neutral lactam impurity must be separated from the highly basic Reboxetine. The following protocol leverages their drastic pKa difference to achieve baseline resolution—a self-validating system where pH directly dictates chromatographic retention.

Step 1: Sample Preparation

  • Dissolve 10 mg of the crude API mixture in 1.0 mL of Methanol:Water (50:50, v/v).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Step 2: Chromatographic Separation (Reverse-Phase HPLC)

  • Column: C18 superficially porous particle column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Causality: At pH 2.7, Reboxetine's secondary amine is fully protonated, making it highly polar. It will elute early. The morpholin-3-one impurity, being a neutral lactam, remains un-ionized and highly lipophilic, retaining strongly on the C18 stationary phase.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Validation

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Validation Check: The early-eluting Reboxetine peak will yield an[M+H]⁺ of 314.17 m/z . The late-eluting impurity peak will yield an [M+H]⁺ of 328.15 m/z . The 14 Da mass shift confirms the presence of the carbonyl oxygen (+16 Da) minus two protons (-2 Da).

Pharmacological Context: Loss of Target Affinity

While impurities are generally undesirable due to toxicity risks, understanding their pharmacological inertness is equally important for risk assessment. Reboxetine exerts its antidepressant effects by binding to the Norepinephrine Transporter (NET)[6].

The binding mechanism relies heavily on a critical ionic salt bridge formed between the protonated secondary amine of Reboxetine and the negatively charged Aspartate-75 (Asp75) residue within the NET binding pocket[1]. Because the rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one impurity possesses a neutral lactam core, it is fundamentally incapable of forming this salt bridge. Consequently, the impurity exhibits negligible affinity for NET, rendering it pharmacologically inactive.

Pharmacology NET NET Binding Pocket (Asp75 Residue) Reboxetine Reboxetine API (Protonated Amine) Active Salt Bridge Formation (Potent Inhibition) Reboxetine->Active Impurity Morpholin-3-one Impurity (Neutral Lactam) Inactive No Ionic Interaction (Loss of Efficacy) Impurity->Inactive Active->NET Inactive->NET

Impact of the lactam core on Norepinephrine Transporter (NET) binding affinity.

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating RP-HPLC Method for the Quantification of a Novel Morpholinone Derivative

An Application Note for the Pharmaceutical Analysis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one Abstract This document details the development and validation of a precise, accurate, and stability-indicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Analysis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

Abstract

This document details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one. The strategic approach outlined herein is grounded in fundamental chromatographic principles and adheres to international regulatory standards. We provide a comprehensive guide, from initial method development based on the analyte's physicochemical properties to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and various stages of drug development.

Introduction and Chromatographic Rationale

The compound rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is a complex organic molecule featuring a morpholinone core with a bulky, hydrophobic substituent. The accurate quantification of this analyte is critical for ensuring product quality, safety, and efficacy in pharmaceutical formulations. The molecular structure itself dictates the analytical approach.

Analyte Structure and Physicochemical Considerations:

  • High Hydrophobicity: The presence of two phenyl rings and an ethoxybenzyl group imparts significant non-polar character to the molecule. This property makes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, the ideal separation mode.[3][4]

  • UV Chromophores: The aromatic rings are strong chromophores, predicting significant UV absorbance. This allows for straightforward detection using a standard UV or Photodiode Array (PDA) detector.

  • Ionizable Functional Group: The nitrogen atom within the morpholine ring is a tertiary amine. Its basicity means that the overall charge of the molecule is dependent on the pH of its environment. Operating the mobile phase at a pH well below the pKa of this amine (typically by 2 pH units) will ensure the analyte is consistently in its protonated, cationic form. This strategy is known to prevent peak tailing caused by interactions with residual silanols on the silica-based column packing, thereby improving peak symmetry and method robustness.[3][5]

Based on this analysis, a systematic method development process was initiated to find the optimal chromatographic conditions.

Method Development Strategy

The development of a robust analytical method is a systematic process.[6] Our approach involved a scouting phase to identify suitable conditions followed by an optimization phase to fine-tune the separation.

cluster_Dev Method Development Workflow cluster_Scout Scouting Phase Analyte Analyte Characterization (Hydrophobicity, pKa, UV) Scouting Condition Scouting Analyte->Scouting Guides Initial Choices Column Column Selection (e.g., C18, C8) Scouting->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Scouting->MobilePhase Detection Wavelength Selection (UV Scan) Scouting->Detection Optimization Method Optimization Final Final Validated Method Optimization->Final Refine Parameters

Caption: A logical workflow for HPLC method development.

Phase 1: Scouting Experiments
  • Column Selection: A C18 (octadecylsilane) column was chosen as the primary stationary phase due to its strong hydrophobic retention capabilities, which are well-suited for the analyte.[3] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase Screening: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[5] ACN was selected for initial trials due to its lower viscosity and ability to provide sharper peaks for many compounds. A simple gradient elution from a low to high percentage of ACN was used to determine the approximate organic solvent concentration required to elute the analyte.

  • pH Selection: To ensure consistent ionization and good peak shape, an acidic mobile phase was chosen.[3] A buffer of 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid is an excellent starting point.

  • Detection Wavelength: A PDA detector was used to scan the analyte across a range of 200-400 nm. The wavelength of maximum absorbance (λmax) was identified and selected for quantification to ensure the highest sensitivity.

Phase 2: Optimization

Following the initial scouting, the method was optimized to achieve a retention time of 5-10 minutes with good peak symmetry and resolution from any potential impurities.

  • Gradient & Flow Rate Adjustment: The initial gradient was converted to an isocratic or a shallow gradient method around the elution percentage of ACN identified in the scouting phase. The flow rate was set to 1.0 mL/min to ensure efficient separation within a reasonable runtime.

  • Column Temperature: The column compartment was maintained at 30°C to ensure stable retention times and improve peak shape by reducing mobile phase viscosity.

Detailed Protocol: Final Optimized HPLC Method

This section provides the exact experimental conditions for the analysis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one.

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Reagents: Potassium phosphate monobasic, Phosphoric acid (85%).

  • Reference Standard: rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one, of known purity.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 50% B; 2-12 min: 50% to 80% B; 12-13 min: 80% B; 13-13.1 min: 80% to 50% B; 13.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at λmax = 272 nm
Run Time 18 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][7][8] The validation process ensures the reliability of the analytical data.

cluster_Val ICH Q2(R1) Validation Parameters Assay Assay Method Validation Specificity Specificity (Forced Degradation) Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy (% Recovery) Assay->Accuracy Precision Precision (Repeatability & Intermediate) Assay->Precision Robustness Robustness Assay->Robustness Linearity->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: Key parameters for analytical method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1][9] Forced degradation studies are integral to establishing the stability-indicating nature of the method.[10][11]

Protocol: A solution of the analyte (approx. 100 µg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

All stressed samples are then analyzed using the developed HPLC method alongside an unstressed control. Peak purity analysis using a PDA detector should be performed to ensure the analyte peak is spectrally pure and free from co-eluting degradants.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]

Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

Accuracy

Accuracy is determined by applying the method to samples of a known concentration and comparing the measured value to the true value.

Protocol: Perform a spike-recovery study by adding known amounts of the analyte stock solution to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] Protocol:

  • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set and for the combined data.

LOQ and LOD
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

Protocol: Introduce small variations to the optimized method parameters, one at a time, and assess the impact on the results (e.g., retention time, peak area, tailing factor).

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 25°C and 35°C).

  • Mobile Phase pH: ± 0.2 units (e.g., pH 2.3 and 2.7).

Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision RSD ≤ 2.0%
LOQ Precision (RSD) ≤ 10%
Robustness System suitability parameters (e.g., tailing factor, plate count) remain within limits.

Conclusion

The RP-HPLC method presented in this application note is a scientifically sound, robust, and reliable procedure for the quantitative determination of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one. The method development was logically guided by the analyte's chemical properties, and the final protocol has been thoroughly outlined for validation in accordance with stringent FDA and ICH guidelines.[13][14][15] Its stability-indicating nature, confirmed through forced degradation studies, makes it an invaluable tool for quality control and regulatory submissions throughout the lifecycle of a pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • International Journal of Applied Research in Science, Engineering and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC CO., LTD. Guides for method development. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Ali, J., et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • D'Avignon, D.A. The Use Of Forced Degradation In Analytical Method Development. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Phenomenex. HPLC Method Development. [Link]

Sources

Application

Application Note: Orthogonal Isolation and Purification of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one from Reboxetine API

Contextualizing the Target Impurity Reboxetine is a highly potent, selective norepinephrine reuptake inhibitor (NRI) utilized primarily in the treatment of clinical depression. During its multi-step synthesis or under fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Target Impurity

Reboxetine is a highly potent, selective norepinephrine reuptake inhibitor (NRI) utilized primarily in the treatment of clinical depression. During its multi-step synthesis or under forced oxidative degradation conditions, the morpholine ring of the Active Pharmaceutical Ingredient (API) is susceptible to oxidation. This process specifically targets the least sterically hindered carbon adjacent to the morpholine nitrogen (C5), yielding the lactam derivative rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one (CAS: 98769-79-0) [1].

Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous identification and quantification of such impurities. Consequently, isolating this morpholin-3-one derivative to a high degree of purity (>98%) is a critical prerequisite for establishing analytical reference standards and conducting downstream toxicological assessments.

The Causality of Separation: Exploiting Differential Basicity

The fundamental challenge in isolating an impurity from its parent API is the structural similarity between the two molecules. However, the oxidation of the morpholine ring to a morpholin-3-one ring introduces a profound electronic shift that dictates our purification strategy.

  • The Parent API (Reboxetine): Contains a secondary amine within the morpholine ring. With a pKa​ of approximately 8.5, it is highly basic. At an acidic pH (e.g., pH 1–2), the amine is readily protonated, forming a highly water-soluble cationic salt.

  • The Target Impurity (Lactam): The introduction of the carbonyl group adjacent to the nitrogen creates a lactam (cyclic amide). The nitrogen's lone pair is delocalized into the carbonyl π -system, drastically reducing its basicity ( pKa​<0 ). Consequently, the lactam remains unprotonated, neutral, and highly lipophilic even in strongly acidic aqueous environments.

Strategic Rationale: We can exploit this drastic difference in ionization potential. Rather than subjecting the crude API mixture directly to expensive and low-throughput preparative chromatography, a primary Differential Acid-Base Liquid-Liquid Extraction (LLE) serves as a high-efficiency enrichment step. The API is forced into the aqueous phase, while the neutral lactam impurity is selectively retained in the organic phase. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is then reserved solely as a final polishing step.

Experimental Workflow Visualization

G Start Crude Reboxetine API (Contains ~5% Lactam Impurity) Dissolve Dissolve in EtOAc Add 0.1 M HCl (pH ~1) Start->Dissolve LLE Liquid-Liquid Extraction (Phase Separation) Dissolve->LLE AqPhase Aqueous Phase Protonated Reboxetine (API) LLE->AqPhase Bottom Layer OrgPhase Organic Phase Neutral Lactam Impurity LLE->OrgPhase Top Layer Wash Wash (NaHCO3, Brine) & Dry (Na2SO4) OrgPhase->Wash Concentrate Concentrate in vacuo (Enriched Extract >85%) Wash->Concentrate PrepHPLC Preparative RP-HPLC (C18, H2O/ACN Gradient) Concentrate->PrepHPLC Lyophilize Lyophilization PrepHPLC->Lyophilize Pure Pure rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl] morpholin-3-one (>98%) Lyophilize->Pure

Figure 1: Orthogonal purification workflow leveraging differential basicity for lactam isolation.

Quantitative Data & Physicochemical Parameters

Table 1: Physicochemical Comparison Driving the LLE Strategy

MoleculeFunctional GroupEstimated pKa​ LogP (Neutral)Ionization State at pH 1.5Primary Partition Phase
Reboxetine (API) Secondary Amine~8.52.8>99.9% Protonated (Cation)Aqueous ( 0.1 M HCl )
Morpholin-3-one Impurity Lactam (Cyclic Amide)< 0.03.1>99.9% NeutralOrganic (Ethyl Acetate)

Table 2: Preparative RP-HPLC Polishing Conditions

ParameterSpecification
Column Preparative C18 ( 250×21.2 mm , )
Mobile Phase A HPLC-grade H2​O with 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid
Flow Rate 20.0 mL/min
Gradient Profile 0−5 min : 30% B; 5−20 min : 30%→70% B; 20−25 min : 95% B
Detection UV at 225 nm and 270 nm
Injection Volume 1.0 mL (Sample dissolved in Methanol)

Step-by-Step Methodologies

Protocol A: Differential Acid-Base Liquid-Liquid Extraction (Enrichment)

This protocol is designed to be self-validating. The pH of the aqueous layer acts as a critical in-process control to guarantee the complete protonation of the parent API.

  • Dissolution: Suspend 10.0 g of crude Reboxetine API (containing approximately 2−5% of the morpholin-3-one impurity) in 250 mL of Ethyl Acetate (EtOAc) in a 1000 mL Erlenmeyer flask. Stir until the organic mixture is fully homogenized.

  • Acidification: Transfer the organic solution to a 1000 mL separatory funnel. Add 250 mL of 0.1 M HCl (aqueous).

  • Partitioning: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release vapor pressure.

  • Phase Separation: Mount the funnel on a ring stand and allow the phases to separate completely (approx. 10 minutes).

    • Validation Checkpoint: Extract a 1 mL aliquot of the lower aqueous phase and test with pH paper. The pH must be ≤2 . If pH >2 , the API will not be fully protonated, leading to API contamination in the organic layer. Add 1 M HCl dropwise if necessary and re-partition.

  • Collection: Drain the lower aqueous layer (containing the Reboxetine-HCl salt) and set aside. Retain the upper EtOAc layer.

  • Washing: Wash the EtOAc layer with 100 mL of saturated aqueous NaHCO3​ to neutralize any residual acid, followed by 100 mL of brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo using a rotary evaporator ( 40∘C , 150 mbar ). The resulting residue is the enriched lactam impurity fraction (typically >85% purity by LC-UV).

Protocol B: Preparative RP-HPLC Polishing

To achieve reference-standard grade purity ( >98% ), the enriched extract is subjected to high-resolution chromatography to remove structurally neutral, non-basic trace degradants.

  • Sample Reconstitution: Dissolve 500 mg of the enriched lactam residue in 5.0 mL of HPLC-grade Methanol. Filter through a PTFE syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the Preparative C18 column with 30% Mobile Phase B for 5 column volumes until the baseline is stable.

  • Injection & Elution: Inject 1.0 mL of the filtered sample. Execute the gradient method outlined in Table 2 .

  • Fraction Collection: Monitor the UV absorbance at 225 nm . The rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one impurity typically elutes between 14.5 and 16.0 minutes under these conditions. Collect the fractions corresponding to the apex of this peak.

    • Validation Checkpoint: Perform a rapid analytical LC-MS run on the collected fraction. The target mass should yield an [M+H]+ ion at m/z≈342.17 (calculated for C19​H23​NO4​ ).

  • Lyophilization: Pool the pure fractions, freeze at −80∘C , and lyophilize for 48 hours to yield the pure reference standard as a white to off-white powder.

Table 3: Expected Recovery and Purity Metrics

Processing StageMass Recovered (from 10g API)Lactam Purity (LC-UV)API Carryover
Crude API Mixture 10.0 g ∼4.5% ∼94.0%
Post-LLE Organic Extract 520 mg 88.2% <0.5%
Post-Prep HPLC (Final) 395 mg >99.1% Not Detected

Structural Verification Notes

To certify the isolated compound as a valid reference standard, orthogonal analytical techniques must confirm the presence of the lactam moiety. High-Resolution Mass Spectrometry (HRMS) will confirm the addition of oxygen and loss of two protons relative to Reboxetine. Furthermore, 13C -NMR is definitive: the appearance of a highly deshielded carbonyl carbon resonance at approximately 168−172 ppm confirms the successful isolation of the morpholin-3-one ring system.

References

  • Son, S.-M., & Lee, H.-K. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(17), 8396–8404.[Link]

Method

Comprehensive NMR Structural Elucidation and Stereochemical Characterization of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

Introduction & Scientific Context Reboxetine is a highly potent and selective norepinephrine reuptake inhibitor (NRI) widely utilized in the treatment of major depressive disorders[1]. During the synthesis, forced degrad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Reboxetine is a highly potent and selective norepinephrine reuptake inhibitor (NRI) widely utilized in the treatment of major depressive disorders[1]. During the synthesis, forced degradation, and stability profiling of Reboxetine, various structurally related impurities and intermediates are generated. One such critical compound is rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one , an oxidized morpholin-3-one derivative.

Under the stringent regulatory frameworks established by the International Council for Harmonisation, specifically ICH Q3A(R2) , any impurity present in a new drug substance above the identification threshold (typically 0.10%) must undergo rigorous structural elucidation[2]. The presence of the morpholin-3-one core significantly alters the electronic environment and conformational dynamics compared to the parent morpholine ring. Consequently, a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol is required to definitively assign its regiochemistry and validate its relative stereochemistry.

A Note on Nomenclature and Numbering Causality

In the parent Reboxetine molecule, the oxygen atom is position 1, and the carbon attached to the benzyl group is position 2, leading to the (2R,3R) designation for the active diastereomer[1]. However, upon oxidation to the morpholin-3-one derivative, IUPAC priority rules dictate that the carbonyl carbon becomes C3. This shifts the numbering of the entire ring, making the attachment point of the benzylic moiety C6 . Despite this systematic shift, the stereodescriptor rel-(2R,3R) is deliberately retained in pharmaceutical impurity profiling to maintain direct stereochemical traceability to the parent drug's chiral centers.

Analytical Workflow Strategy

To ensure absolute confidence in the structural assignment, we employ a closed-loop, self-validating NMR workflow. 1D experiments inventory the atoms, 2D scalar experiments (COSY, HSQC, HMBC) establish the 2D covalent connectivity, and 2D dipolar experiments (NOESY) lock in the 3D spatial configuration.

Workflow N1 1. Sample Preparation 15-20 mg in CDCl3 N2 2. 1D NMR Acquisition 1H & 13C Experiments N1->N2 Optimize Shim & Tune N3 3. 2D NMR Connectivity COSY, HSQC, HMBC N2->N3 Backbone Identification N4 4. Stereochemical Validation NOESY (rel-2R,3R) N3->N4 Regiochemistry Confirmed N5 5. Structural Elucidation Final Assignment N4->N5 3D Configuration Validated

NMR workflow for structural elucidation and stereochemical validation of the morpholin-3-one.

Experimental Protocols: A Self-Validating System

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) is selected as the optimal solvent.

  • Causality: Unlike DMSO-d₆, CDCl₃ minimizes competitive solvent-solute hydrogen bonding. This is critical for observing the sharp, unexchanged N-H proton resonance of the morpholin-3-one ring, which serves as a vital anchor point for HMBC correlations.

  • Concentration: 15–20 mg of the highly purified standard is dissolved in 0.6 mL of CDCl₃. This concentration ensures a high signal-to-noise (S/N) ratio for the insensitive ¹³C nucleus while avoiding viscosity-induced line broadening.

NMR Acquisition Parameters

Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryogenically cooled probe to maximize sensitivity for 2D heteronuclear experiments.

Table 1: Optimized NMR Acquisition Parameters (500 MHz Spectrometer)

ExperimentNucleusSpectral WidthScans (NS)Relaxation Delay (D1)Causality / Purpose
¹H ¹H12 ppm161.0 sEstablishes high-resolution proton baseline and accurate integrals.
¹³C{¹H} ¹³C220 ppm10242.0 sExtended D1 ensures full relaxation of the C3 carbonyl and quaternary carbons.
COSY ¹H-¹H10 × 10 ppm41.5 sMaps adjacent proton spin-coupling networks (e.g., H5 to NH).
HSQC ¹H-¹³C10 × 160 ppm81.5 sProvides direct C-H bond mapping, separating overlapping proton signals.
HMBC ¹H-¹³C10 × 220 ppm162.0 sLong-range (²J, ³J) connectivity; critical for bridging ether and amide linkages.
NOESY ¹H-¹H10 × 10 ppm162.0 sSpatial proximity mapping. A 400 ms mixing time prevents spin-diffusion artifacts.

Data Presentation & Structural Assignments

The structural elucidation relies on the orthogonal validation of chemical shifts, multiplicity, and 2D correlations. The morpholin-3-one core introduces a strong electron-withdrawing carbonyl group, which significantly deshields the adjacent C2 protons compared to the parent Reboxetine.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 298 K)

PositionMoiety¹³C Shift (ppm)¹H Shift (ppm, Multiplicity, J in Hz)Key HMBC Correlations (³J, ²J)
2 Morpholin-3-one~68.24.15 (d, J=16.5), 4.25 (d, J=16.5)C3, C6
3 Morpholin-3-one~169.5--
4 Morpholin-3-one (NH)-~6.50 (br s)C3, C5
5 Morpholin-3-one~45.13.35 (m), 3.48 (m)C3, C6
6 Morpholin-3-one~75.44.05 (ddd, J=10.0, 6.5, 3.0)C2, C-α
α Benzylic~80.25.25 (d, J=6.5)C6, C1', Phenyl-C1
1' Ethoxyphenoxy~148.5--
2' Ethoxyphenoxy~149.2--
3'-6' Ethoxyphenoxy (Ar)113–1226.85 – 7.10 (m, 4H)C1', C2'
Ph Phenyl (Ar)127–1357.30 – 7.45 (m, 5H)C-α
OCH₂ Ethoxy~64.54.08 (q, J=7.0)C2', CH₃
CH₃ Ethoxy~14.81.42 (t, J=7.0)OCH₂
Regiochemical Validation via HMBC

The exact regiochemistry of the oxidation (confirming the carbonyl is at C3 and not C5) is definitively proven by the HMBC data. The isolated methylene protons at position 2 (appearing as a distinct AB system due to the adjacent chiral center at C6) show strong ³J correlations to the C6 carbon and a ²J correlation to the C3 carbonyl (~169.5 ppm). Furthermore, the benzylic proton (H-α at ~5.25 ppm) shows a critical ³J correlation across the ether oxygen to the C1' carbon of the ethoxyphenoxy ring, validating the intact ether linkage.

Stereochemical Validation (The NOESY/ROESY Crux)

The most critical aspect of characterizing rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is confirming the syn relative stereochemistry between the morpholine ring and the benzylic substituent.

  • Coupling Constants: The vicinal coupling constant between H-6 and H-α ( ³JH6,Hα​ ) is typically observed around 6.0–7.0 Hz. While informative, J-coupling alone is insufficient due to the rotational freedom around the C6–Cα bond.

  • Spatial Proximity: The NOESY spectrum provides the definitive proof. In the rel-(2R,3R) configuration, the H-6 proton and the H-α proton are held in close spatial proximity within the dominant conformer. A strong NOE cross-peak between the H-6 multiplet (~4.05 ppm) and the H-α doublet (~5.25 ppm) confirms the syn relationship. The absence or severe attenuation of this cross-peak would indicate the anti diastereomer.

Conclusion

By utilizing a combination of high-resolution 1D NMR, heteronuclear 2D connectivity (HSQC/HMBC), and dipolar spatial mapping (NOESY), the structure of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one can be unambiguously assigned. This self-validating analytical protocol ensures that the regiochemical position of the morpholin-3-one carbonyl and the relative stereochemistry of the contiguous chiral centers are proven beyond reasonable doubt, fulfilling the stringent requirements for pharmaceutical impurity characterization.

References

  • Son, S.-M., & Lee, H.-K. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(17), 8396–8404. URL:[Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A(R2) Impurities in New Drug Substances. URL:[Link][2]

Sources

Application

Application Note: Preparation and LC-MS/MS Integration of Stable Isotope-Labeled rel-(2R,3R)-6-[α-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Method Development Guide Introduction & Scientific Rationale Reboxetine is a potent, selectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Method Development Guide

Introduction & Scientific Rationale

Reboxetine is a potent, selective norepinephrine reuptake inhibitor (NRI) utilized primarily in the treatment of major depressive disorder. Pharmacokinetically, reboxetine is predominantly metabolized in the liver by the CYP3A4 isoenzyme[1]. While O-desethylreboxetine serves as the primary metabolite, secondary oxidative pathways yield critical minor metabolites and synthetic impurities. A key oxidative degradation product is the lactam derivative: rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one .

For rigorous therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying these trace metabolites in complex biological matrices (e.g., plasma, urine) is essential. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly susceptible to matrix effects. Endogenous phospholipids in plasma can cause severe ion suppression or enhancement in the electrospray ionization (ESI) source, skewing quantitative accuracy.

To establish a self-validating, robust analytical method, the use of a stable isotope-labeled (SIL) internal standard is mandatory. The d5-ethoxy labeled variant (CAS: 1292840-26-6) provides a +5 Da mass shift[2]. This specific mass shift completely bypasses the natural M+1 to M+3 isotopic envelope of the unlabeled analyte, ensuring zero cross-talk in the mass spectrometer's multiple reaction monitoring (MRM) channels.

Metabolism R Reboxetine (m/z 314.2) CYP CYP3A4 Oxidation R->CYP M1 O-desethylreboxetine (Major Metabolite) CYP->M1 M2 6-[α-(2-Ethoxyphenoxy)benzyl] morpholin-3-one CYP->M2

Caption: CYP3A4-mediated metabolism of Reboxetine yielding the lactam derivative.

Synthetic Preparation Protocol: d5-Ethoxy Labeling

Expertise Insight: The strategic choice to label the ethoxy moiety rather than the morpholine ring is driven by synthetic accessibility and metabolic stability. The O-alkylation of a phenol precursor with bromoethane-d5 proceeds with high yield and prevents deuterium-hydrogen exchange during physiological circulation or under acidic LC conditions.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the desethyl precursor (rel-(2R,3R)-6-[α-(2-hydroxyphenoxy)benzyl]morpholin-3-one) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that minimally solvates the phenoxide anion, maximizing its nucleophilicity for the subsequent SN2 displacement.

  • Deprotonation: Add 2.5 mmol of finely powdered anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes under an argon atmosphere.

  • Isotope Incorporation: Dropwise, add 1.2 mmol of Bromoethane-d5 (C₂D₅Br, >99 atom % D). Heat the reaction mixture to 60 °C for 4 hours.

    • Causality: A slight stoichiometric excess of the expensive SIL reagent ensures complete conversion of the precursor, simplifying downstream purification.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with 20 mL of ice-cold ultra-pure water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) followed by brine (15 mL).

    • Causality: Multiple washes with aqueous LiCl are critical to quantitatively remove residual DMF. Trace DMF will cause severe baseline disturbances and peak tailing during LC-MS/MS analysis.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Dichloromethane/Methanol gradient) to yield the pure d5-labeled standard.

  • Self-Validating Quality Control: Validate isotopic purity via High-Resolution Mass Spectrometry (HRMS). The [M+H]⁺ must be observed at m/z 333.18, with the m/z 328.15 (unlabeled) peak being <0.1% to prevent artificial inflation of analyte signals during quantification.

Experimental Workflow: LC-MS/MS Method Development

To utilize the synthesized SIL standard effectively, a highly selective sample preparation and chromatographic method must be employed. High-resolution mass spectrometry and isotope-dilution techniques are proven to mitigate matrix effects in complex biological samples[3].

Sample Preparation (Solid Phase Extraction - SPE)
  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of the SIL internal standard working solution (100 ng/mL).

  • Add 200 µL of 2% Formic Acid in water to disrupt protein binding.

    • Causality: Acidification protonates the basic morpholine nitrogen, increasing aqueous solubility and ensuring uniform retention onto the SPE sorbent.

  • Load onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash with 1 mL of 0.1% Formic Acid, followed by 1 mL of Methanol.

  • Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under a gentle stream of N₂ and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Conditions
  • LC Column: Biphenyl core-shell column (50 × 2.1 mm, 2.6 µm).

    • Causality: A biphenyl stationary phase is selected over standard C18 because its π-π interactions provide superior retention and baseline resolution of aromatic positional isomers, which are common in oxidative drug metabolism.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 4.5 minutes.

Workflow A 1. Synthesis of SIL-Lactam (d5-Ethoxy Labeling) B 2. HRMS & NMR Characterization A->B C 3. Plasma Sample Prep (Solid Phase Extraction) B->C D 4. LC-MS/MS Analysis (MRM Mode, ESI+) C->D E 5. Pharmacokinetic Quantification D->E

Caption: End-to-end workflow from SIL-lactam synthesis to LC-MS/MS quantification.

Results & Data Presentation

The integration of the d5-labeled internal standard ensures a self-validating assay. Matrix effects—calculated by comparing the peak area of post-extraction spiked samples to neat standards—are perfectly mirrored by the SIL-IS, resulting in an IS-normalized matrix effect approaching 100%.

Table 1: Optimized MRM Transitions (ESI+ Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Unlabeled Lactam 328.2190.125Quantifier
Unlabeled Lactam 328.2121.140Qualifier
d5-Ethoxy Lactam (IS) 333.2190.125IS Quantifier
Table 2: Method Validation Parameters
ParameterUnlabeled Lactam PerformanceFDA/EMA Acceptance Criteria
Linear Range 0.5 - 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision 3.2 - 6.5% CV≤ 15% CV
Inter-day Precision 4.8 - 7.9% CV≤ 15% CV
IS-Normalized Matrix Effect 98.5 - 101.2%85 - 115%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low MS Ionization Efficiency of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals struggling with the mass spectrometric (MS) quantification of rel-(2R,3R)-6-[α-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals struggling with the mass spectrometric (MS) quantification of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one , a morpholin-3-one lactam derivative and synthetic intermediate/metabolite of the antidepressant reboxetine.

The Mechanistic Root Cause: Why is Ionization Failing?

If you are using standard LC-MS/MS methods developed for reboxetine, you will likely observe a near-total loss of signal for this derivative.

The Chemistry Behind the Issue: Standard reboxetine contains a highly basic secondary amine (pKa ~9.5) within its morpholine ring, which readily accepts a proton to form a robust [M+H]⁺ ion in standard Electrospray Ionization (ESI+) conditions (e.g., 0.1% Formic Acid).

However, in the target compound, the carbon adjacent to the nitrogen is oxidized to a carbonyl, forming a morpholin-3-one (a lactam) . The lone pair of electrons on the nitrogen is now delocalized into the carbonyl group via resonance. This drastically reduces the basicity of the nitrogen (pKa drops to near 0). Because the molecule strongly resists protonation in the liquid phase, standard acidic ESI+ methods yield extremely poor ionization efficiency.

Troubleshooting FAQs

Q: My signal intensity is 100x lower than standard reboxetine. Is my compound degrading in the autosampler? A: It is highly unlikely to be degradation. Morpholin-3-ones are chemically stable under standard LC conditions. The loss of signal is an ionization efficiency artifact caused by the lactam core's inability to protonate efficiently in standard acidic mobile phases.

Q: Should I switch from ESI to APCI for this morpholin-3-one derivative? A: Yes, if your hardware permits. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase basicity. It is highly effective for neutral or weakly basic lactams and often provides superior sensitivity for this class of compounds .

Q: I only have an ESI source. How can I boost the signal without APCI? A: You must shift your strategy from protonation ([M+H]⁺) to adduct formation ([M+Na]⁺ or [M+NH₄]⁺). Morpholin-3-ones readily coordinate with alkali metals and ammonium ions. By adding 10 µM Sodium Acetate or 1-5 mM Ammonium Acetate to your mobile phase, you can force the formation of highly stable adducts .

Q: Does my choice of organic solvent (Methanol vs. Acetonitrile) matter for adduct formation? A: Yes. Methanol is generally preferred over Acetonitrile for this workflow. Methanol supports better desolvation of metal-coordinated adducts and reduces the risk of matrix-induced signal suppression often seen with aprotic solvents in ESI+ .

Quantitative Data Summary

The table below summarizes the expected relative sensitivity and signal-to-noise (S/N) ratios when shifting ionization strategies for the target compound (Exact Mass: 327.15 Da).

Ionization ModeMobile Phase AdditivePrimary Ion MonitoredRelative SensitivityExpected S/N
ESI+ 0.1% Formic Acid[M+H]⁺ (m/z 328.1)1x (Baseline)Low (< 10)
ESI+ 5 mM NH₄OAc[M+NH₄]⁺ (m/z 345.2)15xMedium-High (~ 150)
ESI+ 10 µM NaOAc[M+Na]⁺ (m/z 350.1)25xHigh (~ 250)
APCI+ None / 0.1% FA[M+H]⁺ (m/z 328.1)40xVery High (> 400)

Validated Experimental Protocols

Protocol A: APCI+ Method Optimization (Preferred)

Causality: Bypasses the need for liquid-phase protonation by transferring charge in the gas phase via a corona discharge.

  • Source Setup: Install the APCI probe. Set the probe temperature to 400°C (lactams are thermally stable, but temperatures >450°C may induce fragmentation).

  • Mobile Phase: Use a simple gradient of Water and Methanol. Heavy buffers are unnecessary and will foul the APCI corona needle.

  • Tuning: Infuse a 1 µg/mL standard of the compound at 10 µL/min, combining it via a T-junction with the LC flow (0.4 mL/min). Monitor m/z 328.1.

  • Self-Validation Step: Gradually increase the corona discharge current from 1.0 µA to 5.0 µA while monitoring the baseline noise. The S/N ratio should plateau around 3.0–4.0 µA. If the absolute signal increases but S/N drops, the discharge is too high, creating excessive background ionization.

Protocol B: ESI+ Adduct-Driven Method (Alternative)

Causality: Exploits the lactam carbonyl's high affinity for coordinating with cations when protonation is thermodynamically unfavorable.

  • Mobile Phase Preparation:

    • For MS/MS (MRM): Add 5 mM Ammonium Acetate to the aqueous phase. (Ammonium adducts fragment more easily in the collision cell).

    • For Full-Scan HRMS: Add 10 µM Sodium Acetate to the aqueous phase. (Sodium adducts are highly stable but resist collision-induced dissociation).

    • Critical: Do NOT use strong acids like TFA, which will suppress adduct formation.

  • Source Parameters: Set the ESI desolvation temperature to 300–350°C. (Keep this slightly lower than standard to prevent the thermal dissociation of the non-covalent adducts).

  • Monitoring: Set your quadrupoles to monitor m/z 345.2 ([M+NH₄]⁺) or m/z 350.1 ([M+Na]⁺).

  • Self-Validation Step: Perform a solvent blank injection (mobile phase only) immediately after your highest calibration standard. The adduct signal must drop completely to baseline. If a persistent signal remains, your system has sodium/ammonium buildup in the LC lines, requiring a prolonged flush with 50:50 Methanol:Water.

Workflow Visualization

G N1 Issue: Low MS Signal rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one N2 Is APCI Source Available? N1->N2 N3 APCI+ Optimization (Gas-Phase Ionization) N2->N3 Yes N4 ESI+ Adduct Optimization (Liquid-Phase Ionization) N2->N4 No N5 Set Corona Discharge: 3-5 µA Temp: 350-450°C N3->N5 N6 Add 1-5 mM NH4OAc or 10 µM NaOAc to Mobile Phase N4->N6 N7 Monitor [M+H]+ (m/z 328.1) N5->N7 N8 Monitor [M+Na]+ (m/z 350.1) or [M+NH4]+ (m/z 345.2) N6->N8 N9 High Sensitivity & Stable Signal Achieved N7->N9 N8->N9

Decision tree for optimizing LC-MS ionization of morpholin-3-one derivatives.

References

  • Synthesis of Low Abundant Vitamin D Metabolites and Assaying Their Distribution in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: IntechOpen (2017) URL:[Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: ACS Omega (2019) URL:[Link]

  • Simultaneous Determination of Five β-Lactam Antibiotics in Bovine Milk Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry Source: Analytical Chemistry (2001) URL:[Link]

Optimization

improving synthetic yield and purity of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one intermediate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex synthetic challenges associated with rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex synthetic challenges associated with rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one , a critical lactam intermediate in the preparation of reboxetine analogues and other selective norepinephrine reuptake inhibitors (NRIs) 1.

The synthesis of this morpholin-3-one intermediate relies on a delicate two-step sequence: the N-selective chloroacetylation of a functionalized amino alcohol, followed by a base-mediated intramolecular 6-exo-tet lactamization. Deviations in temperature, concentration, or base selection frequently lead to poor diastereomeric ratios (dr), O-alkylation, or oligomerization.

Below, you will find a mechanistic workflow, an interactive troubleshooting knowledge base, and self-validating experimental protocols to optimize your yield and purity.

Mechanistic Workflow

MechanisticPathway SM Amino Alcohol Precursor Step1 N-Acylation (ClCH2COCl) SM->Step1 Int Chloroacetamide Intermediate Step1->Int Step2 Regioselective Lactamization Int->Step2 Prod rel-(2R,3R)-Morpholin-3-one (Target) Step2->Prod 6-exo-tet (KOtBu/t-AmOH) Side Oligomers & Byproducts Step2->Side Intermolecular SN2 (High Conc.)

Mechanistic pathway for morpholin-3-one synthesis highlighting regioselective lactamization.

Troubleshooting Knowledge Base & FAQs

Q1: Why is my lactamization yield low, and why am I seeing significant oligomeric byproducts instead of the cyclized morpholin-3-one? A1: The base-catalyzed intramolecular cyclization of the chloroacetamide intermediate is in direct kinetic competition with intermolecular alkylation (dimerization/oligomerization).

  • Causality: High reaction concentrations or the use of a base/solvent system that does not fully deprotonate the secondary hydroxyl group slows down the intramolecular 6-exo-tet cyclization, allowing intermolecular SN2 reactions to dominate.

  • Solution: Operate under strict high-dilution conditions (≤ 0.2 M). Switch to a bulky, strong base system like Potassium tert-butoxide (KOtBu) in tert-amyl alcohol (t-AmOH). The steric bulk of t-AmOH prevents intermolecular aggregation and thermodynamically drives rapid intramolecular closure 2.

Q2: I am observing O-acylation during the initial chloroacetylation step. How can I ensure selective N-acylation? A2: Chloroacetyl chloride is a highly aggressive electrophile. While primary amines are inherently more nucleophilic than alcohols, this kinetic preference diminishes rapidly at higher temperatures.

  • Causality: Exothermic spikes during the addition of chloroacetyl chloride provide enough activation energy for the hydroxyl group to attack the acyl chloride, leading to O-acylated or N,O-bis-acylated impurities.

  • Solution: Maintain the internal reaction temperature strictly between 0–5 °C. Utilize a biphasic solvent system (e.g., THF/Water with NaOH) which buffers the reaction and improves N-selectivity. Add the chloroacetyl chloride dropwise over at least 1 hour to prevent localized concentration and thermal spikes 3.

Q3: How do I maintain the rel-(2R,3R) diastereomeric ratio (dr) and prevent epimerization at the benzylic position? A3: The contiguous stereocenters are highly sensitive to strong Lewis acids or prolonged exposure to harsh bases.

  • Causality: Reversible deprotonation at the benzylic carbon or retro-aldol-type ring-opening pathways can scramble the stereocenters, reducing the dr of the target intermediate.

  • Solution: If synthesizing the precursor via asymmetric transfer hydrogenation (ATH), utilize a Dynamic Kinetic Resolution (DKR) approach with chiral Ru-catalysts to lock the stereocenters early in the sequence 4. During lactamization, do not exceed 25 °C and quench the reaction promptly with saturated NH4Cl once complete to neutralize the alkoxide.

Troubleshooting Start Issue Detected: Low Yield or Purity Q1 Is oligomerization occurring? Start->Q1 A1 Dilute to ≤0.2M & switch to KOtBu in t-AmOH Q1->A1 Yes Q2 Is O-acylation occurring? Q1->Q2 No A2 Control temp at 0-5°C during ClCH2COCl addition Q2->A2 Yes Q3 Is benzylic epimerization lowering dr? Q2->Q3 No A3 Implement DKR-ATH or avoid prolonged heating Q3->A3 Yes

Diagnostic troubleshooting flowchart for resolving common yield and purity issues.

Quantitative Optimization Matrix

The following table summarizes the quantitative impact of optimizing the reaction parameters based on established process chemistry metrics 1, [[2]]().

ParameterCondition A (Sub-optimal)Condition B (Optimized)Impact on Yield & Purity
Acylation Temp 20–25 °C0–5 °CReduces O-acylation impurities from 18% to <2%.
Acylation Base Et3N (Anhydrous)NaOH (Biphasic THF/H2O)Biphasic system improves N-selectivity and boosts intermediate yield to >90%.
Cyclization Base/Solvent NaH / DMFKOtBu / t-AmOHBulky system prevents dimerization; increases lactam yield from 65% to >94%.
Reaction Concentration 1.0 M0.2 MHigh dilution suppresses intermolecular SN2, maximizing intramolecular closure.

Standard Operating Procedure (SOP): Self-Validating Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: N-Selective Chloroacetylation
  • Preparation: Charge a jacketed reactor with the amino alcohol precursor (1.0 equiv) and a THF/Water (5:1 v/v) mixture to achieve a 0.5 M solution.

  • Base Addition: Add aqueous NaOH (3.0 equiv) and agitate at 200 rpm for 30 minutes.

  • Cooling: Circulate coolant to drop the internal temperature to strictly 0–5 °C.

  • Acylation: Slowly dose a solution of chloroacetyl chloride (1.1 equiv) in THF over 60–90 minutes. Critical: Do not allow the internal temperature to exceed 5 °C.

  • Validation Checkpoint 1: Analyze an aliquot via HPLC. The reaction is validated to proceed to workup only if the N-chloroacetamide peak area is >95% and the O-acylated byproduct is <2%.

  • Workup: Warm to 20 °C, add cyclohexane to induce phase separation. Extract the aqueous layer, wash the combined organics with brine, dry over MgSO4, and concentrate in vacuo.

Step 2: High-Dilution Lactamization
  • Preparation: Dissolve the crude chloroacetamide in anhydrous tert-amyl alcohol (t-AmOH) to a strict concentration of 0.15–0.20 M.

  • Base Addition: Cool the reactor to 10 °C under an inert N2 atmosphere. Portion-wise, add Potassium tert-butoxide (KOtBu) (1.2 equiv).

  • Cyclization: Warm the mixture to 25 °C and stir for 4 hours.

  • Validation Checkpoint 2: Confirm the complete absence of the linear chloroacetamide precursor via LC-MS before proceeding to the quench step. This ensures complete cyclization and prevents downstream purification failures.

  • Quench & Isolation: Quench with saturated aqueous NH4Cl. Extract with dichloromethane (DCM). Wash with deionized water, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethyl acetate/heptane to isolate the pure rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one.

References

  • [4] Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry - ACS Publications. 4

  • [1] Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development - ACS Publications. 1

  • [3] Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development - ACS Publications.3

  • [2] Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters - ACS Publications.2

Sources

Reference Data & Comparative Studies

Validation

comparative stability of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one across different pH buffers

A Comparative Guide to the pH Stability of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one This guide provides a comprehensive analysis of the chemical stability of the novel compound, rel-(2R,3R)-6-[α-(2-Ethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the pH Stability of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

This guide provides a comprehensive analysis of the chemical stability of the novel compound, rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one, across a range of pH conditions. Understanding the pH-stability profile of a potential drug candidate is a cornerstone of early-phase pharmaceutical development. It directly influences formulation strategies, predicts shelf-life, and provides critical insights into potential degradation pathways that could impact both efficacy and safety.[1][2]

The structural complexity of the target molecule, featuring a lactam (a cyclic amide within the morpholin-3-one ring) and an ether linkage, suggests potential susceptibility to hydrolysis under pH stress. This study was designed as a forced degradation experiment, following the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines, to deliberately induce and analyze degradation.[1][2][3] The objective is to develop a stability-indicating analytical method and to compare the compound's intrinsic stability in acidic, neutral, and basic aqueous environments.

Experimental Design and Rationale

The core of this investigation is a time-course study of the compound in three distinct, pharmaceutically relevant pH buffers. The selection of acidic, neutral, and alkaline conditions is designed to mimic potential physiological environments and to stress the molecule's most labile functional groups.[1]

Rationale for pH Selection
  • pH 2.0 (Acidic): Simulates the highly acidic environment of the stomach and represents a standard condition for acid-forced degradation studies.[3] This condition is expected to challenge the lactam and ether functionalities through acid-catalyzed hydrolysis.

  • pH 7.4 (Neutral): Represents physiological pH, such as that of blood and extracellular fluid. Stability at this pH is a strong indicator of the compound's likely behavior in vivo and is crucial for developing parenteral formulations.

  • pH 9.0 (Basic): An alkaline condition used to investigate susceptibility to base-catalyzed hydrolysis.[4] The lactam ring, in particular, is known to be susceptible to cleavage under basic conditions.[5]

Rationale for Analytical Methodology

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[6][7] For this purpose, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection was developed.[6][8] This technique is the industry standard for stability testing due to its high resolving power, sensitivity, and quantitative accuracy.[8][9] The method was designed to separate the parent peak of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one from any new peaks that emerge as a result of degradation.

Experimental Workflow

The overall process follows a systematic approach from buffer and sample preparation through to data analysis and interpretation.

G cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase P1 Prepare pH 2.0, 7.4, 9.0 Buffers P3 Dilute API into Buffers P1->P3 P2 Prepare API Stock Solution P2->P3 S1 Incubate Samples at 50°C P3->S1 S2 Collect Aliquots at 0, 4, 8, 12, 24 hours S1->S2 A1 Analyze via RP-HPLC-UV S2->A1 A2 Calculate % Parent Remaining A1->A2 A3 Identify Degradation Products A2->A3

Caption: High-level workflow for the pH stability assessment.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard pH Buffers

All buffers were prepared using HPLC-grade water and analytical-grade reagents. The pH of each buffer was verified using a calibrated pH meter.[10]

  • pH 2.0 Buffer (0.1 M KCl/HCl):

    • Prepare a 0.2 M Potassium Chloride (KCl) solution by dissolving 14.9 g of KCl in 1000 mL of water.

    • In a 200 mL volumetric flask, combine 50 mL of the 0.2 M KCl solution with 13.0 mL of 0.2 M Hydrochloric Acid (HCl).[11]

    • Add water to the final volume of 200 mL.[11][12]

  • pH 7.4 Buffer (0.1 M Phosphate Buffer):

    • Prepare a 0.2 M Potassium Dihydrogen Phosphate (KH₂PO₄) solution by dissolving 27.22 g of KH₂PO₄ in 1000 mL of water.

    • Prepare a 0.2 M Sodium Hydroxide (NaOH) solution.

    • In a 200 mL volumetric flask, combine 50 mL of the 0.2 M KH₂PO₄ solution with 39.1 mL of the 0.2 M NaOH solution.[12]

    • Add water to the final volume of 200 mL.

  • pH 9.0 Buffer (0.1 M Borate Buffer):

    • Prepare a solution containing 0.2 M Boric Acid (H₃BO₃) and 0.2 M KCl by dissolving 12.37 g of H₃BO₃ and 14.91 g of KCl in 1000 mL of water.

    • In a 200 mL volumetric flask, combine 50 mL of the Boric Acid/KCl solution with 21.3 mL of 0.2 M NaOH solution.[11]

    • Add water to the final volume of 200 mL.

Protocol 2: Stability Sample Preparation and Incubation
  • A stock solution of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one was prepared in acetonitrile at a concentration of 1.0 mg/mL.

  • For each pH condition, 1.0 mL of the stock solution was diluted with 9.0 mL of the respective buffer (pH 2.0, 7.4, and 9.0) in a sealed, amber glass vial to achieve a final concentration of 100 µg/mL.

  • A "Time 0" sample was immediately taken from each vial and analyzed by HPLC.

  • The remaining vials were placed in a temperature-controlled oven at 50°C to accelerate degradation.

  • Aliquots were withdrawn at specified time intervals (e.g., 4, 8, 12, and 24 hours), neutralized if necessary, and immediately analyzed.

Protocol 3: Stability-Indicating RP-HPLC Method

A validated RP-HPLC method was used for the quantitative analysis of the parent compound and its degradants.[13][14]

  • Instrument: Waters Alliance HPLC System with 2998 Photodiode Array Detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

Results and Data Analysis

The stability of the compound was determined by calculating the percentage of the initial peak area of the parent compound remaining at each time point. The emergence of new peaks in the chromatogram signifies the formation of degradation products.

Table 1: Percentage of Parent Compound Remaining Over Time
Time (hours)pH 2.0 BufferpH 7.4 BufferpH 9.0 Buffer
0 100.0%100.0%100.0%
4 91.2%99.5%85.4%
8 82.5%99.1%71.3%
12 74.1%98.6%58.0%
24 55.8%97.2%33.1%

Note: The data presented in this table is illustrative and representative of expected results from such a study.

The results clearly indicate that rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one exhibits the highest stability at neutral pH 7.4. Significant degradation was observed under both acidic and basic conditions, with the rate of degradation being most pronounced at pH 9.0. This suggests a strong susceptibility to both acid- and base-catalyzed hydrolysis.

Mechanistic Interpretation and Discussion

The molecular structure of the compound contains a lactam ring, which is a cyclic amide. Amides are known to undergo hydrolysis to a carboxylic acid and an amine under both acidic and basic conditions, although this process is typically slow.[5] The observed degradation profiles are consistent with this chemical vulnerability.

Proposed Degradation Pathway: Lactam Hydrolysis

The primary degradation pathway is hypothesized to be the hydrolytic cleavage of the amide bond within the morpholin-3-one ring.

  • Under Acidic Conditions (pH 2.0): The carbonyl oxygen of the lactam is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the ring to form an amino acid derivative.

  • Under Basic Conditions (pH 9.0): The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the lactam. This pathway is often faster than acid-catalyzed hydrolysis for amides and is consistent with the accelerated degradation observed at pH 9.0.[4][5]

G cluster_parent Parent Compound (rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one) cluster_degradants Hydrolysis Product Parent Parent Degradant Degradant Parent->Degradant  H₃O⁺ (pH 2.0) or  OH⁻ (pH 9.0) (Lactam Hydrolysis)  

Caption: Proposed hydrolytic degradation of the morpholin-3-one ring.

The ether linkage is generally more stable than the lactam but can also undergo cleavage under harsh acidic conditions, which may contribute to the degradation observed at pH 2.0, albeit likely at a slower rate than lactam hydrolysis.

Conclusion and Recommendations

This comparative stability study demonstrates that rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is highly stable at physiological pH (7.4) but degrades considerably in both acidic (pH 2.0) and, more rapidly, in basic (pH 9.0) environments. The primary mechanism of degradation is likely the hydrolysis of the lactam ring.

These findings have several key implications for the development of this compound:

  • Formulation: An oral formulation would need to protect the compound from the acidic environment of the stomach. An enteric coating would be a viable strategy. For parenteral formulations, the solution should be buffered to a neutral pH (around 7.0-7.4) to ensure maximum stability and shelf-life.

  • Storage: Liquid formulations of the drug should be stored under controlled pH conditions, avoiding exposure to acidic or basic contaminants.

  • Further Studies: The primary degradation products should be isolated and characterized to assess their potential pharmacological activity and toxicity.

This guide provides the foundational knowledge for the pH-dependent behavior of this molecule, enabling rational, data-driven decisions in its subsequent pharmaceutical development.

References

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioPharm International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • WebofPharma. (2026, February 25). How to Make Buffer Solutions: Complete Pharmaceutical Guide (USP, BP & IP). Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Reagents: Buffer Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a Stability- indicating Reversed-Phase High Performance Liquid Chromatography Method for assay of Prothionamide. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires protocols that go beyond standard chemical hygiene. The compound rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires protocols that go beyond standard chemical hygiene. The compound rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is a critical, stereochemically complex lactam intermediate utilized in the dynamic kinetic resolution-based asymmetric synthesis of the selective norepinephrine reuptake inhibitor (SNRI) reboxetine[1].

Because the morpholine ring is a "privileged scaffold" heavily utilized in neurodegenerative and psychiatric therapeutics[2], its derivatives exhibit potent biological activity and high environmental persistence. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this specific morpholin-3-one derivative to ensure absolute laboratory safety and environmental compliance.

Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the mechanistic behavior of the molecule:

  • Environmental Persistence: The morpholin-3-one ring is highly stable. Standard municipal wastewater bioreactors lack the specific amidases required to cleave this lactam ring. If improperly discharged, it resists degradation and accumulates in aquatic ecosystems.

  • Pharmacological Risk: While it is an intermediate and not the final active pharmaceutical ingredient (API), its structural homology to reboxetine means trace contamination can act as an endocrine or behavioral disruptor in aquatic life[1].

  • Causality of Disposal Choice: Because biological degradation is ineffective, thermal destruction (high-temperature incineration) and Advanced Oxidation Processes (AOP) are the only scientifically validated methods to ensure complete mineralization of the molecule, preventing environmental leaching.

Quantitative Data & Waste Categorization
ParameterValue / ClassificationOperational Implication
Molecular Formula C₁₉H₂₁NO₄High carbon/nitrogen content; yields NOₓ upon combustion.
Physical State Crystalline SolidHigh risk of aerosolization and inhalation during transfer.
Solubility Soluble in EtOAc, DCM, MeOHLiquid waste streams will primarily be organic mother liquors.
Primary Hazards Aquatic Toxicity, Target Organ (CNS)Requires strict isolation from municipal water systems.
Waste Stream Code Equivalent to P/U-listed API wasteMust be handled by licensed hazardous waste facilities.

Operational Handling & Spill Response Protocols

Every protocol in your laboratory must be a self-validating system. The following steps ensure that any exposure is immediately contained and verified clean.

Step-by-Step Spill Cleanup Methodology

Causality: Dry sweeping aerosolizes the fine crystalline powder, bypassing standard PPE and entering the respiratory tract. Wet-containment neutralizes this vector.

  • Isolate the Area: Immediately evacuate non-essential personnel from the spill zone.

  • Don Appropriate PPE: Equip double nitrile gloves, safety goggles, and an FFP3/N95 particulate respirator.

  • Wet Containment: Do not sweep. Gently mist the spill area with 70% Isopropanol or Water to bind the powder into a heavy slurry.

  • Physical Removal: Use absorbent, non-reactive pads to wipe up the slurry. Place all pads into a high-density polyethylene (HDPE) hazardous waste bag.

  • Chemical Decontamination: Wash the surface with a 10% bleach (sodium hypochlorite) solution followed by a methanol wipe to ensure any residual organic traces are dissolved and removed.

  • Validation Step: Swab the area and run a rapid TLC or UV-Vis check of the swab extract to confirm the absence of the UV-active aromatic intermediate before reopening the workspace.

Disposal Decision Workflow

Proper segregation at the source prevents dangerous exothermic cross-reactions and dramatically reduces disposal costs. Follow the decision tree below for all waste containing rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one.

WasteDisposal Start rel-(2R,3R)-Morpholin-3-one Waste Stream State Physical State? Start->State Solid Solid Powder/Residue State->Solid Dry Liquid Liquid Solution State->Liquid Dissolved Incineration High-Temp Incineration (>1000°C) Solid->Incineration Solvent Solvent Type? Liquid->Solvent Scrubber Flue Gas Scrubbing (NOx Control) Incineration->Scrubber Organic Organic Solvents (EtOAc, MeOH) Solvent->Organic Non-polar/Polar Org Aqueous Aqueous Waste Solvent->Aqueous Water-based Organic->Incineration Segregate Hal/Non-Hal AOP Advanced Oxidation (UV/H2O2) Aqueous->AOP Neutral HPLC Verification & pH Neutralization AOP->Neutral

Workflow for the segregation and disposal of morpholin-3-one derivative waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Destructive Incineration

This applies to expired batches, failed crystallizations, and contaminated consumables (filter papers, spatulas).

  • Collection: Gather all solid waste in a rigid, leak-proof HDPE container lined with a hazardous waste bag.

  • Labeling: Clearly label the container as "Toxic Organic Solid Waste - Pharmacologically Active Morpholine Derivative".

  • Storage: Store in a cool, dry, ventilated chemical waste accumulation area away from strong oxidizers.

  • Destruction: Transfer to a licensed facility for High-Temperature Incineration (>1000°C) .

    • Causality: Temperatures exceeding 1000°C are required to fully cleave the robust ether linkages and the morpholin-3-one ring, preventing the formation of toxic dioxins. The facility must utilize flue gas scrubbing to capture the NOₓ generated from the nitrogen atom in the morpholine ring.

Protocol B: Organic Solvent Waste Segregation

During the asymmetric transfer hydrogenation or recrystallization steps (typically utilizing EtOAc/n-hexane or MeOH)[1], highly concentrated mother liquors are generated.

  • Halogen Verification: Determine if the reaction utilized halogenated solvents (e.g., DCM) during extraction.

  • Segregation: Pour non-halogenated organic waste into the designated red-labeled carboy. Pour halogenated waste into the yellow-labeled carboy.

    • Causality: Mixing halogenated and non-halogenated waste alters the combustion profile during incineration, potentially releasing corrosive hydrochloric acid gas and increasing disposal costs.

  • Venting: Ensure the waste carboy is equipped with a pressure-relief vented cap to prevent gas buildup from residual solvent evaporation.

Protocol C: Aqueous Effluent Treatment (Advanced Oxidation)

Aqueous washes containing trace amounts of the intermediate cannot be poured down the drain.

  • Collection: Collect aqueous washes in a dedicated reactor vessel.

  • AOP Initiation: Dose the aqueous waste with 30% Hydrogen Peroxide (H₂O₂) and subject the solution to intense UV irradiation (UV/H₂O₂ Advanced Oxidation Process).

    • Causality: The UV/H₂O₂ system generates highly reactive hydroxyl radicals (•OH). These radicals abstract hydrogen from the morpholine ring, initiating ring-opening and subsequent mineralization into benign, biodegradable aliphatic acids.

  • Validation Step: Before authorizing effluent discharge, pull a 1 mL sample and run a rapid HPLC-UV assay. Confirm the complete disappearance of the peak corresponding to rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one.

  • Neutralization: Once verified, neutralize the pH of the solution to 7.0 using dilute NaOH or HCl before releasing it into the standard biological wastewater stream.

References
  • Son, S. M., & Lee, H. K. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(17), 8396–8404. URL:[Link]

  • RSC Advances. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Adv., 16(14), 12408–12443. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.